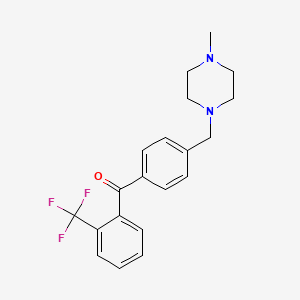

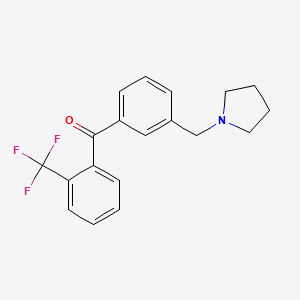

3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, also known as Pyrrolidinyl Benzophenone (PBP), is a chemical compound. The molecular formula of this compound is C19H18F3NO .

Molecular Structure Analysis

The molecular weight of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is 333.3 g/mol . For more detailed structural information, you may refer to resources like ChemSpider or PubChem .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone can be found in databases like ChemSpider and PubChem . These databases provide information like molecular structure, molecular weight, and other related data.

Wissenschaftliche Forschungsanwendungen

Enantioselective Electrodes

- Research on enantioselective electrodes demonstrates their application in the electrochemical reduction of organic molecules, like 4-methylbenzophenone, to produce alcohols with optical purity. This process utilizes poly(pyrroles) synthesized from chiral pyrrole monomers as asymmetric inductors, which can be relevant for the study of compounds like 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (Schwientek, Pleus, & Hamann, 1999).

Chemical Synthesis and Reactions

- 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural similarities with 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. These reactions are significant in organic synthesis and for understanding the behavior of similar compounds (Gazizov et al., 2015).

Polymerization and Material Science

- The polymerization of compounds like 3-Phenoxybenzoic acid, which shares functional groups with 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, is crucial in the development of materials like vapor-grown carbon nanofibers. These materials have applications in various fields, including electronics and nanotechnology (Baek, Lyons, & Tan, 2004).

Catalytic Activities and Copper Complexes

- The study of Schiff-Base condensation products, such as those involving 3,5-di-tert-butylcatechol, provides insights into the catalytic activities of copper complexes. These findings are relevant for applications in catalysis and material chemistry, and may be applicable to similar compounds like 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (Speier, Csihony, Whalen, & Pierpont, 1996).

Iron Complexes and Enzyme Models

- Research on iron(III) complexes with monophenolate ligands, including studies on catechol 1,2-dioxygenases, is crucial for understanding enzyme models and their reactions. This research can be extended to compounds with similar functional groups, providing insights into biochemical processes (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-9-2-1-8-16(17)18(24)15-7-5-6-14(12-15)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMWXLSDLIBTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643210 |

Source

|

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone | |

CAS RN |

898770-62-2 |

Source

|

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)

![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)